KX1-141
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Overview
Description
KX1-141 is a compound known for its role as an Src-protein tyrosine kinase inhibitor. This compound has garnered attention due to its potential to reduce cisplatin ototoxicity while preserving its antitumor effects .
Preparation Methods
The synthetic routes and reaction conditions for KX1-141 are not widely documented in public sources. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these reactions to ensure high yield and purity.
Chemical Reactions Analysis
KX1-141 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
KX1-141 has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its role in inhibiting Src-protein tyrosine kinase, which is involved in various cellular processes.
Industry: It may have applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
KX1-141 exerts its effects by inhibiting Src-protein tyrosine kinase. This enzyme plays a crucial role in the regulation of various cellular processes, including growth, differentiation, and survival. By inhibiting this enzyme, this compound can interfere with the signaling pathways that promote tumor growth and survival .
Comparison with Similar Compounds
KX1-141 is compared with other Src-protein tyrosine kinase inhibitors such as:
KX2-329: A biaryl-based Src inhibitor.
KX2-328: An ATP-competitive Src inhibitor.
This compound is unique due to its indole-based structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other inhibitors.
Properties
Molecular Formula |
C24H20F2N2O2 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H20F2N2O2/c1-2-30-20-8-4-6-16(11-20)21-13-19(26)10-17-12-22(28-23(17)21)24(29)27-14-15-5-3-7-18(25)9-15/h3-13,28H,2,14H2,1H3,(H,27,29) |
InChI Key |
GLBIHDRABBDRFA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=C3C(=CC(=C2)F)C=C(N3)C(=O)NCC4=CC(=CC=C4)F |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=C3C(=CC(=C2)F)C=C(N3)C(=O)NCC4=CC(=CC=C4)F |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KX1141; KX-1141; KX 1141. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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